molecular formula C8H13NO2 B12723303 Ethanolamine phenolate CAS No. 64601-04-3

Ethanolamine phenolate

Cat. No.: B12723303
CAS No.: 64601-04-3
M. Wt: 155.19 g/mol
InChI Key: MMRQWPPZGQHNOV-UHFFFAOYSA-N
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Description

Ethanolamine phenolate is an organic compound formed by the reaction of ethanolamine and phenol. Ethanolamine, also known as 2-aminoethanol, is a bifunctional molecule containing both a primary amine and a primary alcohol group. Phenol, on the other hand, is an aromatic compound with a hydroxyl group attached to a benzene ring. The combination of these two compounds results in this compound, which has unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethanolamine phenolate can be synthesized through a simple acid-base reaction between ethanolamine and phenol. The reaction typically occurs in an aqueous or alcoholic medium, where ethanolamine acts as a base and deprotonates the phenol, forming the phenolate ion. The reaction can be represented as follows:

C6H5OH+HOCH2CH2NH2C6H5O+HOCH2CH2NH3+\text{C}_6\text{H}_5\text{OH} + \text{HOCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{O}^- + \text{HOCH}_2\text{CH}_2\text{NH}_3^+ C6​H5​OH+HOCH2​CH2​NH2​→C6​H5​O−+HOCH2​CH2​NH3+​

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the complete conversion of reactants to the desired product.

Chemical Reactions Analysis

Types of Reactions: Ethanolamine phenolate undergoes various chemical reactions, including:

    Oxidation: The phenolate ion can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Phenolate ions can be reduced to form hydroquinones.

    Substitution: The aromatic ring of phenolate ions is highly reactive towards electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as sodium borohydride (NaBH_4) and lithium aluminum hydride (LiAlH_4) are used.

    Substitution: Electrophilic reagents like nitric acid (HNO_3), sulfuric acid (H_2SO_4), and halogens (Cl_2, Br_2) are commonly employed.

Major Products:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Nitro, sulfo, and halogenated phenol derivatives

Scientific Research Applications

Ethanolamine phenolate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme mechanisms and as a buffer in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of ethanolamine phenolate involves its interaction with various molecular targets and pathways. The phenolate ion can act as a nucleophile, participating in nucleophilic substitution reactions. Additionally, the ethanolamine moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other biological molecules.

Comparison with Similar Compounds

Ethanolamine phenolate can be compared with other similar compounds, such as:

    Dithis compound: Contains two ethanolamine units, leading to different reactivity and applications.

    Trithis compound: Contains three ethanolamine units, offering unique properties in coordination chemistry.

    Methylthis compound: Contains a methyl group, affecting its solubility and reactivity.

Uniqueness: this compound is unique due to its bifunctional nature, combining the properties of both ethanolamine and phenol. This allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific and industrial applications.

Properties

CAS No.

64601-04-3

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2-aminoethanol;phenol

InChI

InChI=1S/C6H6O.C2H7NO/c7-6-4-2-1-3-5-6;3-1-2-4/h1-5,7H;4H,1-3H2

InChI Key

MMRQWPPZGQHNOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)O.C(CO)N

Origin of Product

United States

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